Pethoxamid: A Technical Guide to its Chemical Structure and Properties
Pethoxamid: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pethoxamid is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical class.[1] It is utilized for the control of annual grasses and certain broadleaf weeds in a variety of crops, including corn, soybeans, and sunflowers.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and growth in germinating weeds.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, herbicidal activity, toxicological profile, and analytical methodologies related to pethoxamid.
Chemical Identity and Structure
The fundamental chemical identifiers and structural details of pethoxamid are summarized below.
| Identifier | Value |
| IUPAC Name | 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-en-1-yl)acetamide |
| CAS Number | 106700-29-2 |
| Molecular Formula | C₁₆H₂₂ClNO₂ |
| Molecular Weight | 295.81 g/mol |
| Chemical Structure |
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Physicochemical Properties
A summary of the key physicochemical properties of pethoxamid is presented in the following table. This data is crucial for understanding its environmental fate and behavior, as well as for formulation development.
| Property | Value | Reference(s) |
| Physical State | Off-white crystalline solid | [2] |
| Melting Point | 37.5 °C | [3] |
| Boiling Point | 141 °C | |
| Water Solubility | 400 mg/L (at 20 °C) | |
| Vapor Pressure | 2.8 x 10⁻³ Pa (at 25 °C) | |
| Octanol-Water Partition Coefficient (log Kow) | 2.96 | |
| Solubility in Organic Solvents (at 20 °C) | >250 g/kg in acetone, 1,2-dichloroethane, ethyl acetate, methanol, n-hexane, and xylene; >117 g/kg in n-heptane |
Herbicidal Properties and Mode of Action
Pethoxamid is classified as a Group 15 herbicide by the Weed Science Society of America, indicating its mode of action as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis. This inhibition disrupts cell division and elongation in the shoots of emerging seedlings, preventing their growth and establishment. Pethoxamid is primarily absorbed through the roots and coleoptiles of germinating weeds and is most effective when applied pre-emergence or in early post-emergence.
It provides control against a range of annual grasses and small-seeded broadleaf weeds. The typical application rates for pethoxamid range up to a maximum of 1.5 lbs of active ingredient per acre per application, with a maximum of two applications per year for crops like corn and soybean.
Signaling Pathway
Caption: Pethoxamid's mode of action involves the inhibition of VLCFA elongases.
Toxicological Profile
The toxicological properties of pethoxamid have been evaluated to determine its potential risks to non-target organisms.
| Toxicity Parameter | Value | Species | Reference(s) |
| Acute Oral LD₅₀ | 983 mg/kg | Rat | |
| Acute Dermal LD₅₀ | >2000 mg/kg | Rat | |
| Acute Inhalation LC₅₀ | >4.16 mg/L | Rat | |
| Eye Irritation | Slightly irritating (Category III) | ||
| Skin Irritation | Slightly irritating (Category IV) | ||
| Dermal Sensitization | Sensitizer | ||
| Toxicity to Birds (Acute Oral) | Slightly toxic | ||
| Toxicity to Freshwater Fish (Acute) | Moderately toxic | ||
| Toxicity to Aquatic Invertebrates (Acute) | Slightly toxic | ||
| Toxicity to Honeybees (Acute Contact) | Practically non-toxic |
The primary target organs identified in rat studies are the liver and thyroid.
Synthesis and Manufacturing
Pethoxamid is synthesized through a multi-step chemical process. The core reaction involves the combination of key intermediates, including 2-chloroacetamide derivatives. A generalized synthesis workflow is outlined below.
Synthesis Workflow
